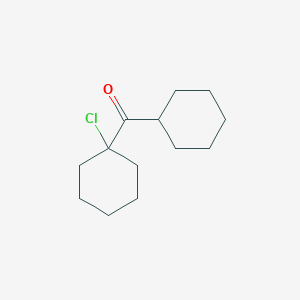

(1-Chlorocyclohexyl) cyclohexyl ketone

Descripción

(1-Chlorocyclohexyl) cyclohexyl ketone (CAS: 83803-75-2) is a chlorinated bicyclic ketone with the molecular formula C₁₃H₂₁ClO and a molecular weight of 228.76 g/mol. Its structure features a cyclohexyl group attached to a ketone moiety and a chlorinated cyclohexyl substituent. Key physical properties include a melting point of 40°C and a boiling point of 139°C at 6 Torr . The compound is synthesized via biomimetic methods using benzimidazolium salts as tetrahydrofolate coenzyme analogs and Grignard reagents, enabling efficient carbon unit transfer . Its stability under storage requires inert conditions, emphasizing incompatibility with reactive substances .

Propiedades

IUPAC Name |

(1-chlorocyclohexyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQRWKLGCUYTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2(CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232670 | |

| Record name | (1-Chlorocyclohexyl) cyclohexyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83803-75-2 | |

| Record name | (1-Chlorocyclohexyl)cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83803-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Chlorocyclohexyl) cyclohexyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083803752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Chlorocyclohexyl) cyclohexyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chlorocyclohexyl) cyclohexyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CHLOROCYCLOHEXYL) CYCLOHEXYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P4NN97Q7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

The synthesis of (1-Chlorocyclohexyl) cyclohexyl ketone typically involves the chlorination of dicyclohexyl ketone. One common method includes the use of sulfuryl chloride as a chlorinating agent. The reaction is carried out at a temperature of around 50°C . The general reaction scheme can be represented as follows:

[ \text{Dicyclohexyl Ketone} + \text{Sulfuryl Chloride} \rightarrow \text{this compound} ]

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized conditions for large-scale production.

Análisis De Reacciones Químicas

(1-Chlorocyclohexyl) cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(1-Chlorocyclohexyl) cyclohexyl ketone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s reactivity makes it useful in studying biochemical pathways and reactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1-Chlorocyclohexyl) cyclohexyl ketone involves its interaction with molecular targets through its functional groups. The chlorine atom and the ketone group can participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Cyclohexyl Ketones

Cyclohexyl Phenyl Ketone

- Structure : A cyclohexyl group bonded to a phenyl-substituted ketone.

- Reactivity: Undergoes dehydrogenative aromatization to form benzophenone under catalytic conditions, unlike the chlorinated analog, which resists such transformations due to electronic effects of chlorine .

- Applications : Used in asymmetric hydrosilylation reactions. Bulkier cyclohexyl substituents reduce enantioselectivity (83% vs. 86% for ethyl phenyl ketone) .

1-Hydroxycyclohexyl Phenyl Ketone

- Structure : Hydroxyl group replaces chlorine at the cyclohexyl position.

- Synthesis : Produced via Friedel-Crafts acylation and hydrolysis, generating less environmental waste (e.g., NaCl instead of SO₂) compared to chlorinated analogs .

- Stability : Less prone to hydrolysis-induced ring fragmentation than chlorinated derivatives, as hydroxyl groups enhance steric and electronic stability .

1-Acetylcyclohexene

- Structure : Cyclohexene ring with an acetyl substituent (C₈H₁₂O).

- Properties : Lower density (1.06 g/cm³ predicted) and distinct boiling/melting points compared to (1-chlorocyclohexyl) cyclohexyl ketone .

- Applications : Primarily used in organic synthesis as a Michael acceptor due to its α,β-unsaturated ketone functionality.

Comparative Data Table

Reactivity and Stability Insights

- Chlorine Substituent Effects : The electron-withdrawing chlorine in this compound enhances electrophilicity at the ketone, making it more reactive toward nucleophilic additions compared to hydroxyl or phenyl analogs .

- Reduction Behavior : Cyclohexyl ketones with substituents adjacent to the carbonyl group exhibit divergent regioselectivity. For example, cyclohexyl groups near the ketone favor 1,2-reduction over 1,4-reduction under aqueous conditions, with poor enantiomeric excess (ee) .

- Hydrolytic Stability : Chlorinated cyclohexyl ketones are prone to ring fragmentation under acidic hydrolysis, whereas hydroxylated derivatives (e.g., 1-hydroxycyclohexyl phenyl ketone) remain intact due to hydrogen bonding stabilization .

Industrial and Pharmacological Relevance

Actividad Biológica

Chemical Identity

(1-Chlorocyclohexyl) cyclohexyl ketone, with the CAS number 83803-75-2, has the molecular formula CHClO. This compound features a chlorinated cyclohexyl group attached to a cyclohexyl ketone, suggesting potential biological activities that merit investigation.

The proposed mechanism of action for similar compounds typically involves disruption of microbial cell membranes or interference with metabolic pathways. For example, certain ketones inhibit the synthesis of essential components in bacterial cell walls or membranes, leading to cell lysis.

Case Studies

- Antifungal Activity : A study on chlorinated ketones demonstrated significant antifungal activity against Candida species, suggesting that this compound may possess similar properties due to its chlorinated structure.

- Antibacterial Effects : In a comparative analysis of various ketones, compounds with cyclohexane rings were found to exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Toxicity and Safety

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while some chlorinated compounds can be toxic at high concentrations, their effects are highly dependent on the specific structure and functional groups present.

Comparative Analysis Table

| Compound Name | Structure Type | Antimicrobial Activity | Notable Findings |

|---|---|---|---|

| This compound | Chlorinated Ketone | Potentially Active | Similar compounds show efficacy against fungi and bacteria |

| Dicyclohexyl ketone | Non-chlorinated Ketone | Moderate Activity | Effective against E. coli and S. aureus |

| 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | Benzaldehyde Derivative | High Activity | Exhibited potent antimicrobial properties |

Pharmacokinetics

While specific pharmacokinetic data on this compound is scarce, similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME). These studies typically reveal that chlorinated compounds can have varied bioavailability based on their lipophilicity and molecular weight.

Q & A

Q. What are the common synthetic routes for (1-chlorocyclohexyl) cyclohexyl ketone, and how do reaction conditions influence product purity?

The compound is typically synthesized via Friedel-Crafts acylation or Robinson annulation. For example, Friedel-Crafts acylation using chlorobenzene and cyclohexanecarboxylic acid chloride yields ketones with high efficiency, while Robinson annulation with 4-chlorobenzaldehyde and cyclohexane-1,3-dione offers versatility for cyclic systems . Key factors include catalyst choice (e.g., AlCl₃), solvent polarity, and temperature control to minimize side reactions like carbinol formation (observed in <1% yields in methyllithium reactions) . Product purity is monitored via thin-layer chromatography (TLC) or HPLC .

Q. How is the molecular geometry of this compound characterized, and what computational tools are recommended?

Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) is widely used to analyze bond angles, lengths, and spatial orientation. Studies emphasize the importance of exact-exchange terms in DFT for thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Software like Gaussian or ORCA can model the cyclohexyl and chlorinated moieties, with validation against experimental crystallography or IR data .

Q. What spectroscopic techniques are essential for identifying and validating this compound?

- IR Spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

- NMR : ¹³C NMR distinguishes cyclohexyl carbons (δ 20–35 ppm) and ketone carbonyl (δ 200–220 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for C₁₃H₁₉ClO) confirm molecular weight . Contaminants like cyclohexyldimethylcarbinol are identified via O-H bending (3400–3600 cm⁻¹) in IR .

Advanced Research Questions

Q. How do steric and electronic factors influence the reaction kinetics of this compound with reducing agents like NaBH₄?

Kinetic studies on cycloalkyl phenyl ketones reveal that ring strain impacts reactivity. At 0°C, cyclopropyl phenyl ketone reacts slower (relative rate: 0.12) than cyclohexyl analogs (0.25) due to angular strain hindering hydride attack. Cyclopentyl derivatives (0.36) exhibit higher rates due to reduced strain . Second-order kinetics (linear plots of [ketone] vs. time) confirm first-order dependence on both ketone and NaBH₄ .

Q. What mechanisms explain the autoxidation pathways of cyclohexyl ketones, and how do they affect stability?

Autoxidation involves cyclohexylperoxyl (CyOO) radicals abstracting hydrogen from cyclohexane, forming cyclohexylhydroperoxide (CyOOH). Theoretical calculations (multiconformer transition-state theory) show CyOO + CyH → CyOOH + Cy• (k = 1.46×10⁻¹¹ exp(−17.8 kcal mol⁻¹/RT) cm³/s). Secondary reactions, like CyOOH decomposition into cyclohexanol/cyclohexanone, dominate under ambient conditions, necessitating inert storage (N₂ atmosphere) to prevent degradation .

Q. How can computational methods resolve contradictions in experimental data on regioselectivity in derivatization reactions?

Discrepancies in substituent effects (e.g., chlorophenyl vs. hydroxyl groups) are addressed via DFT-driven transition-state modeling. For example, electron-withdrawing Cl groups increase electrophilicity at the ketone carbon, favoring nucleophilic attack at specific positions. Comparing activation energies (ΔG‡) across derivatives using functionals like B3LYP or M06-2X identifies steric vs. electronic dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.